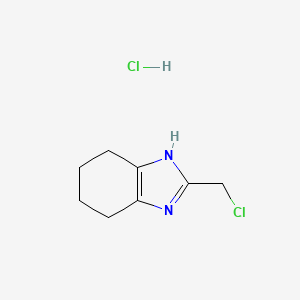

2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-5H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIBLIMGKDEELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with formaldehyde and hydrochloric acid, followed by chloromethylation using chloromethyl methyl ether or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide, thiourea, and primary amines. Reaction conditions often involve solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with primary amines can yield aminomethyl derivatives, while oxidation can produce benzimidazole N-oxides .

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride is C₈H₁₂Cl₂N₂, with a molecular weight of 207.1 g/mol. The compound features a benzimidazole core substituted with a chloromethyl group at the second position. This chloromethyl group is crucial for its reactivity and ability to undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, facilitating the formation of various derivatives.

Medicinal Chemistry Applications

The compound shows promise in several areas of medicinal chemistry:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can exhibit antimicrobial properties. The structural characteristics may enhance biological activity compared to other similar compounds.

- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of more complex organic molecules. The ability to modify the chloromethyl group allows for the generation of a wide range of derivatives that can be screened for various biological activities.

- Potential Antifungal Agents : Research has focused on synthesizing novel 2-chloromethyl-benzimidazole derivatives aimed at antifungal activity. These studies highlight the potential for developing new therapeutic agents based on this compound .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives derived from this compound:

- Antifungal Derivatives : A study synthesized various derivatives and evaluated their antifungal activity against common pathogens. Results indicated that certain modifications to the benzimidazole structure significantly enhanced antifungal potency .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of related compounds have revealed insights into how modifications influence biological activity. For example, altering substituents on the benzimidazole ring has been shown to affect both efficacy and toxicity profiles in preclinical models .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:

Key Findings:

Structural Impact on Solubility : The tetrahydro modification in the target compound likely improves aqueous solubility compared to fully aromatic analogs like 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole hydrochloride. This property is critical for bioavailability in drug development .

Reactivity Differences : The chloromethyl group in all analogs enables alkylation reactions, but steric effects from the tetrahydro core or dimethyl substituents may alter reaction kinetics. For example, YM060’s tetrahydro structure is prone to oxidation, limiting its stability under certain conditions .

In contrast, dimethyl-substituted analogs are more commonly used in non-pharmaceutical applications (e.g., agrochemicals) .

Biological Activity

2-(Chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (CAS Number: 116269-41-1) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C8H12Cl2N2

- Molecular Weight : 207.1 g/mol

- CAS Number : 116269-41-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its pharmacological properties. The compound has been explored for its potential as an anti-cancer agent and its role in inhibiting certain enzymes.

Pharmacological Studies

- Anticancer Activity :

- Enzyme Inhibition :

Case Study 1: Anticancer Mechanism

A study conducted by Purgatorio et al. examined the effects of several benzimidazole derivatives on cancer cell proliferation. The results indicated that this compound significantly reduced cell viability in treated groups compared to controls . The mechanism was attributed to the induction of cell cycle arrest and apoptosis.

Case Study 2: Enzyme Inhibition

In research focused on enzyme inhibition, the compound was tested for its ability to inhibit CA-II using a p-nitrophenyl acetate esterase assay. The results showed a notable IC50 value indicating effective inhibition compared to standard inhibitors . This suggests potential therapeutic applications in conditions where carbonic anhydrase plays a critical role.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that typically yield moderate to high purity levels. Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

| Synthesis Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1 | Reagent A | 60 |

| Step 2 | Reagent B | 70 |

| Final Product | Hydrochloric Acid | >95 |

Q & A

Q. What are the key considerations for optimizing synthetic routes to 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride?

Methodological Answer:

- Catalytic Hydrogenation: Continuous flow hydrogenation (e.g., using H-Cube systems) improves safety and scalability compared to batch reactors. This method eliminates pyrophoric catalysts and enhances space–time yield by 1200-fold .

- Intermediate Purification: Chromatography and crystallization are critical for isolating high-purity intermediates. For example, benzimidazole rings in related compounds (e.g., bendamustine) require controlled temperatures and organic solvents to minimize by-products .

- Reagent Selection: Use glacial acetic acid as a catalyst in ethanol for cyclization reactions, as demonstrated in benzimidazole derivative syntheses .

Q. How can hydrochloride salt formation impact solubility and stability in experimental settings?

Methodological Answer:

- Salt Preparation: Dissolve the free base in dichloromethane and add excess 2M HCl in ether. Evaporate the solvent to isolate the hydrochloride salt, ensuring direct use in biological assays .

- Solubility Testing: Prepare a 10 mM DMSO stock solution and dilute in water until turbidity appears to determine aqueous solubility limits .

- Stability: Hydrochloride salts of benzimidazoles often exhibit enhanced stability under ambient conditions compared to free bases, as noted in analogous compounds .

Q. What analytical techniques are essential for characterizing this compound’s structure?

Methodological Answer:

- XRD and Spectrometry: Single-crystal X-ray diffraction (XRD) and DFT calculations validate molecular geometry and hydrogen bonding patterns, as shown for 2-chloromethyl benzimidazole derivatives .

- Spectroscopy: Use FT-IR and NMR to confirm functional groups (e.g., chloromethyl and tetrahydrobenzimidazole moieties). Compare results with PubChem’s computed spectral data .

- Chromatography: HPLC with UV detection ensures purity (>98%) and identifies degradation products during stability studies .

Advanced Research Questions

Q. How can green chemistry principles be applied to synthesize this compound?

Methodological Answer:

- Microwave-Assisted Synthesis: Adapt solvent-free, microwave-mediated protocols (e.g., using guanidine hydrochloride as a catalyst) to reduce reaction times from hours to minutes. This method achieves >85% yield in benzimidazole ring formation .

- Organocatalysis: Replace metal catalysts with non-toxic alternatives (e.g., acetic acid) to minimize environmental impact, as demonstrated in triazole-benzimidazole hybrid syntheses .

Q. What computational tools predict the compound’s reactivity and biological interactions?

Methodological Answer:

- DFT Modeling: Calculate electrostatic potential surfaces and Fukui indices to predict nucleophilic/electrophilic sites. Studies on 2-chloromethyl benzimidazole derivatives show strong agreement between DFT and experimental XRD data .

- Molecular Docking: Use AutoDock Vina to simulate binding affinities with target receptors (e.g., 5-HT₃ or opioid receptors), leveraging structural analogs like ramosetron and butonitazene .

Q. How do structural modifications influence its pharmacological profile?

Methodological Answer:

- SAR Studies:

- In Vitro Assays: Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7) and compare with control compounds to quantify potency improvements .

Q. What safety protocols are required for handling this compound in the lab?

Methodological Answer:

- Ventilation: Use local exhaust ventilation to control airborne exposure, as recommended for sensitizing benzimidazoles .

- PPE: Wear nitrile gloves and safety goggles. Label all containers with GHS hazard symbols (e.g., "Very Toxic") .

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal, following protocols for chlorinated compounds .

Q. How can multi-step syntheses integrate this compound into complex drug candidates?

Methodological Answer:

- Hybrid Molecules: Combine the benzimidazole core with HDAC inhibitors (e.g., vorinostat) via amide coupling. Optimize reaction conditions (e.g., DMF solvent, 60°C) to retain bioactivity .

- Scale-Up Strategies: Use continuous flow reactors for high-risk steps (e.g., nitro group reductions) to mitigate safety concerns during kilogram-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.